4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide

Description

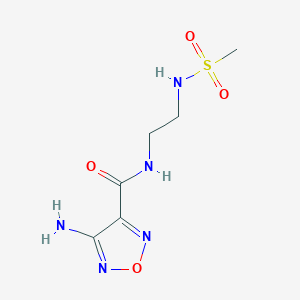

4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a 2-(methylsulfonamido)ethyl group, introducing both sulfonamide polarity and conformational flexibility. This compound is of interest in medicinal chemistry due to the oxadiazole scaffold’s prevalence in bioactive molecules, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

4-amino-N-[2-(methanesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O4S/c1-16(13,14)9-3-2-8-6(12)4-5(7)11-15-10-4/h9H,2-3H2,1H3,(H2,7,11)(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEBEWBCEDDTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCNC(=O)C1=NON=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-(methylsulphonyl)aminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The amino and methylsulphonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound .

Scientific Research Applications

4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an antimicrobial agent and is being studied for its effects on various microorganisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs sharing the 4-amino-1,2,5-oxadiazole-3-carboxamide backbone but differing in substituent groups. Key differences in molecular properties, solubility, and biological activity are highlighted.

Table 1: Comparative Analysis of Structural Analogs

*Hypothetical formula based on structural inference.

Key Insights from Comparative Analysis

Substituent Effects on Lipophilicity The target compound’s methylsulfonamidoethyl group confers moderate polarity due to the sulfonamide’s hydrogen-bonding capacity, balancing solubility and membrane permeability. In contrast, the phenylpropynyl group in increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

Conformational Rigidity vs. Flexibility

- The cyclopropyl-substituted analog () introduces steric rigidity, likely enhancing target binding specificity in enzyme active sites (e.g., TrmD inhibition). The target compound’s ethyl linker provides flexibility, possibly enabling adaptation to diverse binding pockets.

Biological Activity Correlations The sulfamoylphenyl-cyclopropyl analog () demonstrates SAM-competitive inhibition of TrmD, a tRNA-modifying enzyme.

Synthetic Utility

- Simpler analogs like the ethyl derivative () serve as intermediates for further functionalization, whereas the target compound’s complex substituent may reflect optimization for pharmacokinetic properties.

Biological Activity

4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 296798-51-1) is a compound of interest due to its potential biological activities. It belongs to the oxadiazole family, which is recognized for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique oxadiazole ring that contributes to its biological activity. Its structure can be represented as follows:

This structure includes:

- An amino group,

- A methylsulfonamide moiety,

- A carboxamide functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer proliferation.

Key Findings:

- Inhibition of EGFR and BRAF V600E: Compounds derived from oxadiazoles demonstrated significant inhibitory activity against these targets, which are crucial in various cancers. For example, a related compound exhibited an IC50 of 0.11 µM against EGFR .

- Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cell lines .

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | |

| 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-one | E. coli | 64 | |

| Diaryl 5-amino-1,2,4-oxadiazoles | Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition: Similar compounds have been identified as tubulin inhibitors, disrupting microtubule dynamics essential for cell division .

- Apoptosis Induction: The activation of caspases and alterations in mitochondrial membrane potential indicate that these compounds may induce apoptosis through intrinsic pathways .

- Antimicrobial Mechanisms: The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.